molecular formula C15H16BrNO2S B2897788 N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 349127-80-6

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2897788
CAS RN: 349127-80-6
M. Wt: 354.26
InChI Key: UNUGAIHLCVBZPH-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide” is likely a type of sulfonamide, which are organic sulfur compounds that contain the -SO2NH2 functional group . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, sulfonamides like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide are typically synthesized through an amidation reaction .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction can also be used to analyze the single crystal of the compound .


Chemical Reactions Analysis

The chemical reactions of sulfonamides can be complex and varied. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various methods. For instance, the molecular structure, electrostatic potential, and frontier molecular orbital of a molecule can be calculated and analyzed using Density Functional Theory (DFT) .

Scientific Research Applications

Novel Synthesis Methods

A novel and more environmentally friendly approach for the synthesis of benzonitriles from aryl and heteroaryl bromides has been developed using electrophilic cyanation reagents. This method, which involves the formation of Grignard reagents, has been shown to be efficient for cyanating electronically diverse and sterically demanding aryl bromides, including those that are functionalized. This technique also facilitates the chemoselective monocyanation of dibromoarenes, showcasing its versatility and efficiency in the synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Catalyst Development

Research into meso-tetraphenyl-21-telluraporphyrins has demonstrated their effectiveness as catalysts for bromination reactions using H2O2 and NaBr. These findings are significant for the development of novel catalytic processes that are more sustainable and efficient (Abe, You, & Detty, 2002).

Structural and Computational Studies

A new sulfonamide compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), has been synthesized and characterized using various analytical techniques. Its structure was determined by single-crystal X-ray diffraction, and the compound was further analyzed using DFT calculations. This research not only provides insights into the molecular structure of sulfonamides but also explores their electronic properties and potential interactions with biological targets (Murthy et al., 2018).

Bioactivity and Enzyme Inhibition Studies

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This study highlights the potential therapeutic applications of these compounds in treating diseases associated with enzyme dysfunction (Riaz, 2020).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate safety measures, such as wearing protective clothing and working in a well-ventilated area .

Future Directions

Research into sulfonamides and similar compounds is ongoing, with potential applications in medicine, agriculture, and other fields . Future research may focus on developing new synthesis methods, exploring different applications, and improving our understanding of these compounds.

properties

IUPAC Name

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUGAIHLCVBZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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